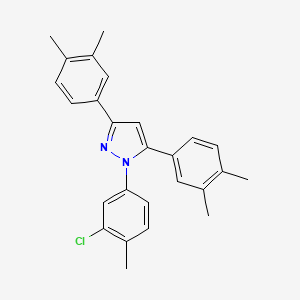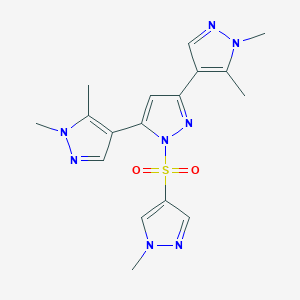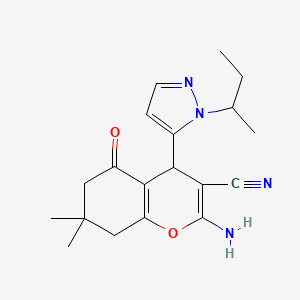![molecular formula C21H18Cl2N4 B14925601 4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methylphenyl)-1H-pyrazole](/img/structure/B14925601.png)
4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methylphenyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methylphenyl)-1H-pyrazole is a complex organic compound belonging to the pyrazole family Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. The process often includes:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Chlorination: Introduction of chlorine atoms can be done using reagents like thionyl chloride or phosphorus pentachloride.
Substitution reactions: The final compound is obtained by substituting the desired groups onto the pyrazole ring using various organic reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methylphenyl)-1H-pyrazole undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methylphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals
Wirkmechanismus
The mechanism of action of 4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-1H-pyrazole
- 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid
- 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid
Uniqueness
What sets 4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methylphenyl)-1H-pyrazole apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C21H18Cl2N4 |
|---|---|
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
4-chloro-1-[(4-chloropyrazol-1-yl)methyl]-3,5-bis(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C21H18Cl2N4/c1-14-5-3-7-16(9-14)20-19(23)21(17-8-4-6-15(2)10-17)27(25-20)13-26-12-18(22)11-24-26/h3-12H,13H2,1-2H3 |
InChI-Schlüssel |
VLADSUWFEHIXTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=C(C(=NN2CN3C=C(C=N3)Cl)C4=CC=CC(=C4)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14925523.png)
![2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}acetamide](/img/structure/B14925526.png)
![N-(2-{[(3-chlorophenyl)carbamoyl]amino}ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B14925533.png)


![5-[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B14925551.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B14925577.png)
![3,6-dimethyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925578.png)
![6-cyclopropyl-N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925585.png)
![1-ethyl-N-(3-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925590.png)
![ethyl 4-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-2-(prop-2-en-1-ylamino)-1,3-thiazole-5-carboxylate](/img/structure/B14925596.png)
![3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925599.png)

![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925618.png)
